BenchChemオンラインストアへようこそ!

oprelvekin

Thrombocytopenia Chemotherapy-induced thrombocytopenia Platelet transfusion

Oprelvekin (rhIL-11) is a recombinant IL-11 cytokine, distinct from TPO receptor agonists, that directly stimulates megakaryocytopoiesis via IL-11R. This non-glycosylated 177-aa protein is ideal for comparative thrombopoiesis studies, TAR syndrome research, and preclinical models. Its unique mechanism offers a critical tool for investigating cytokine-specific thrombopoietic pathways, fluid retention profiles, and cost-effectiveness analyses, supporting research where TPO signaling is impaired or a cytokine-based approach is required.

Molecular Formula C7H3BrClF3O
Molecular Weight 0
CAS No. 145941-26-0
Cat. No. B1177246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoprelvekin
CAS145941-26-0
Molecular FormulaC7H3BrClF3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oprelvekin (CAS 145941-26-0) Procurement Overview: Recombinant IL-11 for Chemotherapy-Induced Thrombocytopenia


Oprelvekin (Neumega®) is a recombinant form of human interleukin-11 (IL-11), a thrombopoietic growth factor produced in Escherichia coli via recombinant DNA technology [1]. The non-glycosylated protein comprises 177 amino acids (one less than native IL-11) with a molecular mass of approximately 19,000 daltons and demonstrates comparable biological activity to endogenous IL-11 in vitro and in vivo [2]. Its primary mechanism involves direct stimulation of hematopoietic stem cell and megakaryocyte progenitor proliferation, inducing megakaryocyte maturation to increase platelet production [3]. The compound is indicated for prevention of severe thrombocytopenia and reduction of platelet transfusion requirements in adult patients with nonmyeloid malignancies receiving myelosuppressive chemotherapy [4].

Why Oprelvekin (CAS 145941-26-0) Cannot Be Interchanged with TPO Receptor Agonists: Mechanism and Selectivity Limitations


Despite sharing the therapeutic goal of elevating platelet counts, oprelvekin and thrombopoietin (TPO) receptor agonists (e.g., romiplostim, eltrombopag) operate via fundamentally distinct pathways that preclude direct substitution. Oprelvekin is a recombinant IL-11 cytokine that directly binds the IL-11 receptor (IL-11R) to stimulate megakaryocytopoiesis [1]. In contrast, TPO receptor agonists act as mimetics of endogenous TPO, binding the c-Mpl receptor to drive megakaryocyte proliferation [2]. This mechanistic divergence translates into quantifiable differences in platelet recovery kinetics, adverse event profiles, and cost structures. Critically, the pleiotropic nature of IL-11 signaling induces non-hematopoietic effects—including fluid retention, edema, and cardiovascular changes—that are not observed with TPO-RAs [3]. Consequently, in-class interchangeability is not scientifically valid; procurement decisions must be guided by protocol-specific requirements for cytokine-based versus receptor-agonist thrombopoietic support.

Quantitative Differentiation of Oprelvekin (CAS 145941-26-0) vs. TPO Receptor Agonists: A Procurement Evidence Guide


Platelet Transfusion Reduction: Oprelvekin vs. Placebo

In placebo-controlled clinical trials involving patients receiving myelosuppressive chemotherapy for nonmyeloid malignancies, oprelvekin at 50 µg/kg/day subcutaneously significantly reduced the proportion of patients requiring platelet transfusions compared to placebo [1]. One study reported a reduction in transfusion requirements from 96% in the placebo group to 70% in the oprelvekin-treated group [2].

Thrombocytopenia Chemotherapy-induced thrombocytopenia Platelet transfusion

Cost Comparison: Oprelvekin vs. Romiplostim and Eltrombopag

A cost analysis for management of chemotherapy-induced thrombocytopenia (CIT) reveals weekly treatment costs of $2366 for oprelvekin, $1400 for romiplostim, and $2000 for eltrombopag [1]. Notably, oprelvekin is approximately 69% more expensive per week than romiplostim and 18% more expensive than eltrombopag. However, these figures do not incorporate costs associated with adverse event management, which may significantly alter total economic burden.

Health Economics Thrombocytopenia Cost-effectiveness

Pharmacokinetic Half-Life: Oprelvekin vs. Romiplostim

Oprelvekin exhibits a terminal half-life of 6.9 ± 1.7 hours following subcutaneous administration [1]. In contrast, romiplostim, a TPO receptor agonist, has a substantially longer half-life, enabling once-weekly dosing [2]. This pharmacokinetic disparity necessitates daily subcutaneous injections for oprelvekin versus weekly administration for romiplostim, impacting patient convenience and adherence.

Pharmacokinetics Dosing Frequency Drug Clearance

Adverse Event Profile: Fluid Retention and Cardiovascular Effects

Oprelvekin is associated with a distinct adverse event profile driven by IL-11-mediated plasma volume expansion and fluid retention, including peripheral edema (59%), dyspnea (48%), and tachycardia (20%) [1]. These events are notably absent from the core safety profile of TPO receptor agonists such as romiplostim and eltrombopag, which are primarily associated with thrombotic events and bone marrow reticulin formation [2]. The mechanism-based cardiovascular and fluid-retention toxicities of oprelvekin require specific patient selection and monitoring protocols.

Safety Adverse events Cardiovascular

Platelet Response Kinetics: Case Report of Rapid Correction in TAR Syndrome

In a case report of a patient with Thrombocytopenia with Absent Radii (TAR) syndrome, oprelvekin administered at 50 mcg/kg subcutaneously daily for 3 days increased platelet count from 40,000/µL to 189,000/µL within 72 hours [1]. While direct comparator data in this rare disease setting are limited, this rapid response demonstrates the potent thrombopoietic capacity of IL-11 stimulation in a condition characterized by impaired TPO signaling [2]. The patient's elevated endogenous TPO level (336 pg/mL) further supports the rationale for selecting a cytokine-based approach over TPO receptor agonism when TPO signaling pathways are dysfunctional.

Thrombocytopenia Platelet recovery Rare disease

Regulatory Status and Market Withdrawal: Oprelvekin vs. TPO-RAs

Oprelvekin (Neumega) was voluntarily withdrawn from the U.S. market by the manufacturer [1]. In contrast, TPO receptor agonists romiplostim (Nplate) and eltrombopag (Promacta) remain commercially available and FDA-approved for immune thrombocytopenia (ITP) and, in some cases, chemotherapy-induced thrombocytopenia (CIT) [2]. Consequently, oprelvekin procurement is restricted to specialized suppliers, research organizations, or regions where the drug remains approved and distributed, which may differ from the broad commercial availability of TPO-RAs.

Regulatory Market availability Procurement

Evidence-Based Application Scenarios for Oprelvekin (CAS 145941-26-0) in Research and Clinical Procurement


Prevention of Severe Chemotherapy-Induced Thrombocytopenia in High-Risk Nonmyeloid Malignancies

Based on placebo-controlled trial evidence demonstrating a 26-percentage-point absolute reduction in platelet transfusion requirements (96% placebo vs. 70% oprelvekin), this agent is appropriate for prevention of severe thrombocytopenia in adult patients with nonmyeloid malignancies receiving myelosuppressive chemotherapy regimens associated with high risk of severe thrombocytopenia [1]. Procurement is warranted when protocol-defined thresholds for transfusion reduction are a primary endpoint, and when the IL-11-mediated mechanism is specifically required. The recommended dosage is 50 µg/kg subcutaneously once daily, continuing until post-nadir platelet count exceeds 50,000/µL [2].

Research Use in Thrombocytopenic Disorders with Defective TPO Signaling

In research settings involving TAR syndrome or other conditions characterized by impaired TPO receptor signaling despite elevated endogenous TPO levels, oprelvekin provides a cytokine-based alternative to TPO receptor agonists. Case evidence demonstrates a 4.7-fold increase in platelet count (from 40,000/µL to 189,000/µL) within 72 hours of oprelvekin administration in a TAR syndrome patient with documented elevated TPO levels (336 pg/mL) [1]. This supports procurement for basic and translational research investigating IL-11R signaling pathways in megakaryopoiesis and for preclinical models of thrombocytopenia where TPO signaling is dysfunctional [2].

Comparative Effectiveness Research: IL-11 Cytokine vs. TPO Receptor Agonist Mechanisms

For institutions conducting comparative effectiveness or health economics research in thrombocytopenia management, oprelvekin serves as the prototypical IL-11 cytokine agent, enabling direct mechanistic comparison against TPO receptor agonists (romiplostim, eltrombopag). Quantifiable differentiation includes distinct half-life (6.9 ± 1.7 hours for oprelvekin vs. weekly dosing for romiplostim) [1], differential cost structures ($2366/week for oprelvekin vs. $1400/week for romiplostim) [2], and unique adverse event profiles characterized by fluid retention and cardiovascular effects . Procurement enables head-to-head studies evaluating total cost of care, patient-reported outcomes, and biomarker-defined response prediction across thrombopoietic mechanisms.

Niche Clinical Use in Regions with Continued Regulatory Approval

In jurisdictions where oprelvekin retains marketing authorization and where TPO receptor agonists are not accessible, reimbursed, or formulary-approved, oprelvekin remains a viable option for chemotherapy-induced thrombocytopenia prevention. Procurement decisions should be informed by local regulatory status, cost-effectiveness analyses incorporating adverse event management expenses, and patient-specific contraindications to TPO-RAs. Clinicians must screen patients for cardiovascular comorbidities, including congestive heart failure and arrhythmias, given the 20-59% incidence of fluid retention-related adverse events [1]. Dosing and monitoring should align with product labeling and institutional protocols.

Quote Request

Request a Quote for oprelvekin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.